Dihydrochlorure de thiopropazate

Vue d'ensemble

Description

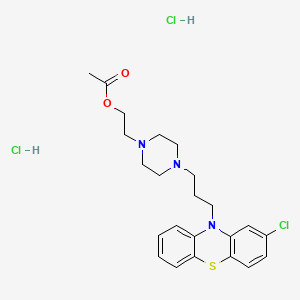

Le chlorhydrate de thiopropazate, connu chimiquement sous le nom de dihydrochlorure de 10-(3-[4-(2-acétoxyéthyl)pipérazin-1-yl]propyl)-2-chlorophénothiazine, est un dérivé de la phénothiazine. Il est un antipsychotique typique principalement utilisé dans le traitement de la schizophrénie et d’autres troubles psychotiques . Ce composé est structurellement apparenté à la chlorpromazine et est connu pour son efficacité dans la gestion des symptômes de la psychose .

Applications De Recherche Scientifique

Thiopropazate hydrochloride has several scientific research applications:

Chemistry: Used as a reference compound in the study of phenothiazine derivatives.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.

Industry: Utilized in the formulation of antipsychotic medications.

Mécanisme D'action

Le chlorhydrate de thiopropazate exerce ses effets en bloquant les récepteurs de la dopamine dans le cerveau, en particulier les récepteurs D2. Cette action contribue à réduire les symptômes de la psychose en diminuant l’activité de la dopamine, un neurotransmetteur associé à l’humeur et au comportement . Le composé a également une certaine affinité pour d’autres récepteurs de neurotransmetteurs, contribuant à ses effets antipsychotiques globaux .

Composés similaires :

Chlorpromazine : Un autre dérivé de la phénothiazine ayant des propriétés antipsychotiques similaires.

Perphénazine : Un composé apparenté également utilisé pour traiter les troubles psychotiques.

Thiopromazine : Une autre phénothiazine avec des effets antipsychotiques puissants.

Unicité : Le chlorhydrate de thiopropazate est unique par sa structure chimique spécifique, qui lui confère un profil pharmacologique distinct. Son efficacité dans la gestion de la dyskinésie persistante et ses propriétés spécifiques de liaison aux récepteurs le distinguent des autres dérivés de la phénothiazine .

Analyse Biochimique

Biochemical Properties

Thiopropazate dihydrochloride plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with dopamine receptors, where it acts as an antagonist, thereby inhibiting dopamine-mediated neurotransmission . This interaction is crucial in managing symptoms of schizophrenia and other psychotic disorders. Additionally, thiopropazate dihydrochloride can interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall antipsychotic effects .

Cellular Effects

Thiopropazate dihydrochloride affects various types of cells and cellular processes. In neuronal cells, it influences cell function by modulating neurotransmitter release and receptor activity. This compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, by blocking dopamine receptors, thiopropazate dihydrochloride can reduce the hyperactivity of dopaminergic pathways, which is often observed in psychotic disorders . This modulation of neurotransmitter systems can also impact other cellular processes, such as synaptic plasticity and neuronal excitability .

Molecular Mechanism

The molecular mechanism of thiopropazate dihydrochloride involves its binding interactions with dopamine receptors. As a dopamine receptor antagonist, it binds to the D2 receptors, preventing dopamine from exerting its effects . This inhibition leads to a decrease in dopaminergic activity, which is beneficial in treating conditions like schizophrenia. Additionally, thiopropazate dihydrochloride may inhibit or activate other enzymes and receptors, contributing to its therapeutic effects . Changes in gene expression resulting from these interactions can further modulate the biochemical pathways involved in psychotic disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thiopropazate dihydrochloride can change over time. The stability and degradation of the compound are essential factors influencing its long-term effects on cellular function. Studies have shown that thiopropazate dihydrochloride remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to thiopropazate dihydrochloride in in vitro and in vivo studies has demonstrated sustained antipsychotic effects, although some degradation products may form over time .

Dosage Effects in Animal Models

The effects of thiopropazate dihydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively manages symptoms of psychosis without causing significant adverse effects . At higher doses, thiopropazate dihydrochloride can induce toxic effects, including central nervous system depression and motor impairments . Threshold effects have been observed, where the therapeutic benefits plateau, and adverse effects become more pronounced with increasing doses .

Metabolic Pathways

Thiopropazate dihydrochloride is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting thiopropazate dihydrochloride into various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as some metabolites may retain pharmacological activity or contribute to adverse effects .

Transport and Distribution

The transport and distribution of thiopropazate dihydrochloride within cells and tissues are mediated by various transporters and binding proteins. Once administered, the compound is absorbed and distributed throughout the body, including the central nervous system . It can cross the blood-brain barrier, allowing it to exert its effects on neuronal cells . The distribution of thiopropazate dihydrochloride can be influenced by factors such as protein binding and tissue permeability .

Subcellular Localization

Thiopropazate dihydrochloride’s subcellular localization is primarily within neuronal cells, where it interacts with dopamine receptors on the cell membrane . The compound may also localize to other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with intracellular proteins and enzymes . Post-translational modifications and targeting signals can direct thiopropazate dihydrochloride to specific subcellular compartments, influencing its activity and function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de thiopropazate implique l’alkylation de la 2-chloro-10-(3-chloropropyl)phénothiazine par la pipérazine pour former la N-desméthylprochlorpérazine. Cet intermédiaire est ensuite alkylé davantage par l’acétate de 2-bromoéthyle pour produire le thiopropazate .

Méthodes de production industrielle : La production industrielle du chlorhydrate de thiopropazate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des conditions de réaction strictes pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par des techniques de recristallisation pour obtenir la forme sel de chlorhydrate .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de thiopropazate subit diverses réactions chimiques, notamment :

Oxydation : Le cycle de la phénothiazine peut être oxydé dans des conditions spécifiques.

Réduction : Le composé peut être réduit pour former différents dérivés.

Substitution : L’atome de chlore sur le cycle de la phénothiazine peut être substitué par d’autres groupes fonctionnels.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium.

Principaux produits formés :

Oxydation : Dérivés oxydés de la phénothiazine.

Réduction : Dérivés réduits de la phénothiazine.

Substitution : Composés de phénothiazine substitués avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

Le chlorhydrate de thiopropazate a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l’étude des dérivés de la phénothiazine.

Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et la liaison des récepteurs.

Médecine : Principalement utilisé dans le traitement de la schizophrénie et d’autres troubles psychotiques.

Industrie : Utilisé dans la formulation de médicaments antipsychotiques.

Comparaison Avec Des Composés Similaires

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Perphenazine: A related compound that is also used to treat psychotic disorders.

Thioproperazine: Another phenothiazine with potent antipsychotic effects.

Uniqueness: Thiopropazate hydrochloride is unique in its specific chemical structure, which provides a distinct pharmacological profile. Its efficacy in managing persistent dyskinesia and its specific receptor binding properties set it apart from other phenothiazine derivatives .

Activité Biologique

Thiopropazate dihydrochloride, also known as Dartalan, is a compound primarily recognized for its application in treating dyskinesia, particularly in patients undergoing prolonged phenothiazine therapy. This article delves into its biological activity, exploring its pharmacological effects, mechanisms of action, and clinical efficacy based on diverse research findings.

Overview of Thiopropazate Dihydrochloride

Thiopropazate is a thioether derivative with a structure that allows it to interact with various neurotransmitter systems, particularly dopaminergic pathways. Its primary use has been in psychiatry, specifically for managing tardive dyskinesia and other movement disorders associated with antipsychotic medications.

Pharmacological Mechanism

Thiopropazate's biological activity is primarily attributed to its ability to modulate dopaminergic neurotransmission. It functions as a dopamine antagonist, which helps alleviate symptoms of dyskinesia by balancing dopaminergic activity in the basal ganglia. Studies have shown that thiopropazate can effectively reduce dyskinetic movements without significantly exacerbating extrapyramidal symptoms, a common side effect associated with traditional antipsychotics.

Clinical Efficacy

- Dyskinesia Treatment : In a clinical trial involving 23 patients with persistent dyskinesia, thiopropazate demonstrated significant efficacy compared to placebo. Patients showed marked improvement in dyskinetic symptoms after three weeks of treatment, with effects persisting up to six weeks post-treatment .

- Tardive Dyskinesia : Another study highlighted its effectiveness in treating tardive dyskinesia, where over half of the participants experienced notable improvements in their symptoms . The drug's antidyskinetic effects were observed alongside minimal side effects, reinforcing its potential as a therapeutic option for this condition.

Side Effects and Safety Profile

While generally well-tolerated, thiopropazate can cause mild side effects such as drowsiness and Parkinsonism in some patients. A study noted that out of 23 patients treated, eight experienced side effects during the trial; however, none reported adverse effects while on placebo . Regular monitoring of liver function and blood counts is advised during prolonged treatment to mitigate risks associated with potential blood dyscrasias .

Table 1: Summary of Clinical Findings on Thiopropazate Dihydrochloride

Broader Biological Activities

Beyond its primary use in treating movement disorders, thiopropazate may exhibit additional biological activities due to its structural properties. Compounds similar to thiopropazate have been studied for various pharmacological effects:

- Antibacterial Activity : Research indicates that thiourea derivatives can possess antibacterial properties, suggesting potential applications in infectious disease management .

- Anticancer Properties : Some studies have explored the anticancer potential of thiourea derivatives, showing promise against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Propriétés

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2S.2ClH/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27;;/h2-3,5-8,17H,4,9-16H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLLEHPFGRESBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Cl3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-06-0 (Parent) | |

| Record name | Thiopropazate hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40163249 | |

| Record name | Thiopropazate hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-28-1 | |

| Record name | Thiopropazate hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopropazate hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiopropazate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPROPAZATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K5E7BGM8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.